

Application Notes and Protocols for Measuring VU6028418 Brain Penetration in Mice

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Compound of Interest

Compound Name: VU6028418

Cat. No.: B12395977

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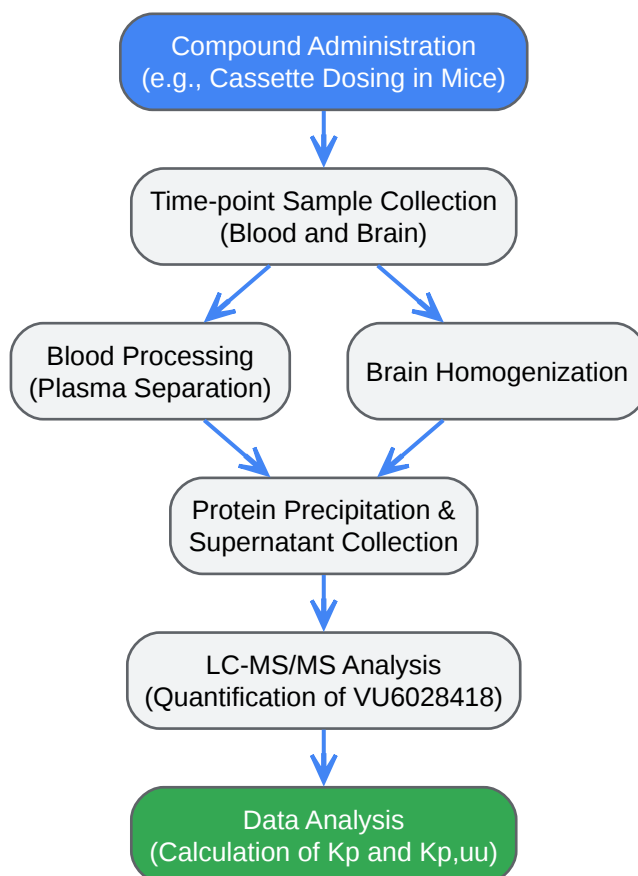
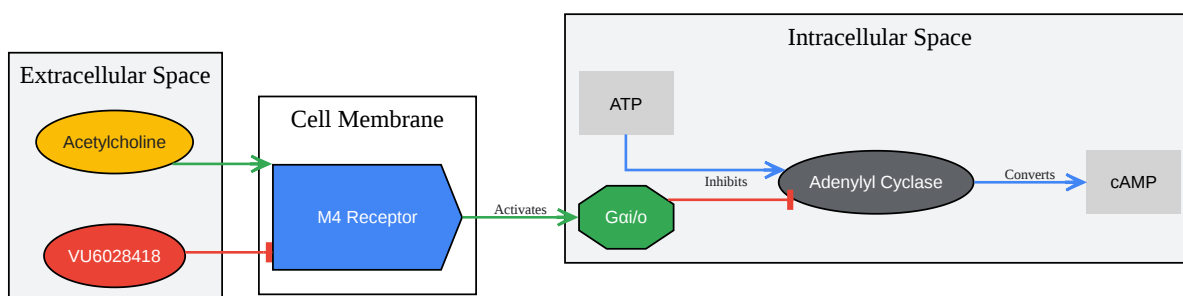
Introduction

VU6028418 is a potent and highly selective M4 muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] The M4 receptor is a promising therapeutic target for various neurological and psychiatric disorders, including dystonia and other movement disorders.[1][3] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site is paramount. These application notes provide detailed protocols for assessing the brain penetration of **VU6028418** in mice, a critical step in its preclinical development. The described methodologies include in vivo sample collection and subsequent bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

VU6028418 has demonstrated attractive drug metabolism and pharmacokinetics (DMPK) properties, including high oral bioavailability.[2][3] Studies have indicated that **VU6028418** exhibits significant brain penetration, a key characteristic for a centrally acting drug.[4] This document will guide researchers through a robust experimental workflow to quantify the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which are critical parameters for evaluating CNS drug candidates.

Signaling Pathway of M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor, the target of **VU6028418**, is a G protein-coupled receptor (GPCR). Upon activation by its endogenous ligand acetylcholine, the M4 receptor primarily couples to G α i/o proteins. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By antagonizing this receptor, **VU6028418** blocks the downstream signaling cascade.



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